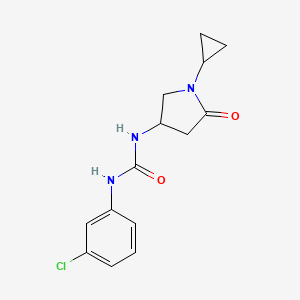
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclopropyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and coupling reactions facilitated by catalysts such as palladium or copper.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides under controlled conditions to form the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems may be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced functional groups.
Substituted Derivatives: Products with various substituents replacing the chlorine atom.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or modulate enzyme activity by interacting with the active site or allosteric sites.
Interact with Receptors: Bind to cellular receptors, triggering or blocking signal transduction pathways.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiourea: Similar structure but with a thiourea linkage.
1-(3-Chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a carbamate linkage.
These compounds may share some properties but differ in their reactivity, stability, and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-9-2-1-3-10(6-9)16-14(20)17-11-7-13(19)18(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXKVUUBQQQURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
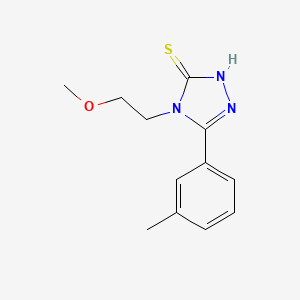
![ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2586790.png)
![(2E)-3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2586791.png)
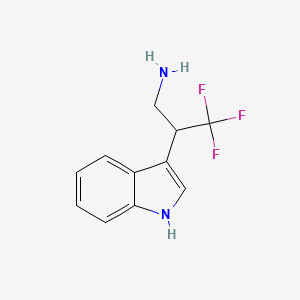
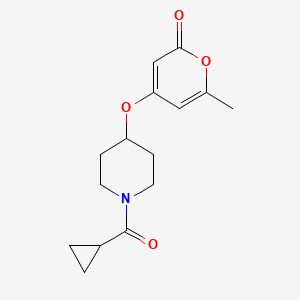
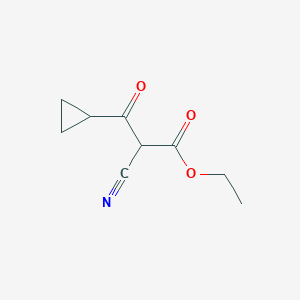
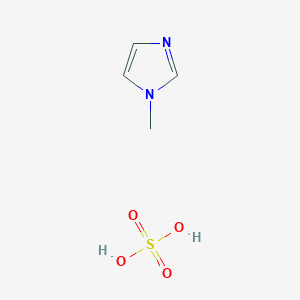
![N'-(2-ethoxyphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2586803.png)

![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2586805.png)
![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)


